molecular formula C19H14O2 B14744930 5-Methoxytetraphen-7-ol CAS No. 6325-64-0

5-Methoxytetraphen-7-ol

Cat. No.: B14744930
CAS No.: 6325-64-0
M. Wt: 274.3 g/mol
InChI Key: ZLFCZSVADPENLR-UHFFFAOYSA-N
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Description

The compound 5-Methyl-7-methoxyisoflavone (CAS: 82517-12-2) is a synthetic isoflavone derivative with the molecular formula C₁₇H₁₄O₃ and a molecular weight of 266.3 g/mol . Structurally, it features a methoxy group at position 7 and a methyl group at position 5 on the benzopyran-4-one backbone (Figure 1). Isoflavones are a subclass of flavonoids known for their diverse biological activities, including anticancer, antioxidant, and estrogenic properties .

This compound is supplied as a stable solid with a purity of ≥95% and a shelf life of ≥4 years when stored at -20°C . Its synthesis involves regioselective functionalization of the chromone core, as described in methodologies for analogous flavonoid derivatives .

Properties

CAS No.

6325-64-0

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

5-methoxybenzo[a]anthracen-7-ol

InChI

InChI=1S/C19H14O2/c1-21-18-11-17-16(14-8-4-5-9-15(14)18)10-12-6-2-3-7-13(12)19(17)20/h2-11,20H,1H3

InChI Key

ZLFCZSVADPENLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C41)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxytetraphen-7-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific aromatic compounds under controlled conditions to introduce the methoxy and hydroxyl groups at the desired positions on the tetraphenyl structure.

Industrial Production Methods

Industrial production of 5-Methoxytetraphen-7-ol may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxytetraphen-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

5-Methoxytetraphen-7-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxytetraphen-7-ol involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Methyl-7-methoxyisoflavone with structurally related isoflavones and chromones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Stability Key Applications
5-Methyl-7-methoxyisoflavone 5-CH₃, 7-OCH₃ C₁₇H₁₄O₃ 266.3 ≥95% ≥4 years (-20°C) Research standards
Genistein 5-OH, 7-OH C₁₅H₁₀O₅ 270.24 ≥98% 2-3 years (-20°C) Anticancer, phytoestrogen
7-Hydroxyisoflavone 7-OH C₁₅H₁₀O₃ 238.24 ≥97% 1-2 years (-20°C) Antioxidant studies
5-Methoxy-6-hydroxy-2-methylchromone 5-OCH₃, 6-OH, 2-CH₃ C₁₁H₁₀O₄ 206.20 ≥98% Not reported Synthetic intermediate

Key Observations :

  • Stability : Its stability exceeds that of hydroxylated derivatives (e.g., 7-hydroxyisoflavone), which are prone to oxidation .

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